molecular formula C15H14N2S B14185171 N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine CAS No. 924660-99-1

N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine

Cat. No.: B14185171
CAS No.: 924660-99-1
M. Wt: 254.4 g/mol
InChI Key: ONBAOVWTMWHKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine is a chemical compound that belongs to the class of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable benzothiophene derivative. One common method includes the use of bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyridine or benzothiophene rings are functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes and pyridines, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Dimethyl-1-benzothiophen-7-yl)pyridin-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins and nucleic acids .

Comparison with Similar Compounds

Properties

CAS No.

924660-99-1

Molecular Formula

C15H14N2S

Molecular Weight

254.4 g/mol

IUPAC Name

N-(2,3-dimethyl-1-benzothiophen-7-yl)pyridin-2-amine

InChI

InChI=1S/C15H14N2S/c1-10-11(2)18-15-12(10)6-5-7-13(15)17-14-8-3-4-9-16-14/h3-9H,1-2H3,(H,16,17)

InChI Key

ONBAOVWTMWHKHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC=C2NC3=CC=CC=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.